molecular formula C13H15NO2 B11890793 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid CAS No. 803633-81-0

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid

Katalognummer: B11890793
CAS-Nummer: 803633-81-0
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: TVYGSNHPABSXAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is a synthetic derivative of the 3,4-dihydroisoquinoline-3-carboxylic acid scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . This specific compound features a carboxylic acid group and two alkyl substituents (ethyl and methyl) on the core heterocyclic structure, which are key modifications for fine-tuning the molecule's steric, electronic, and pharmacokinetic properties. Compounds within this structural class are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated potential as free-radical scavengers for oxidative-stress-related diseases . The 3,4-dihydroisoquinoline core is a versatile building block for synthesizing more complex polycyclic structures. For instance, 3,4-dihydroisoquinolines can undergo reactions such as the Castagnoli–Cushman reaction with cyclic anhydrides to access tricyclic systems like benzo[a]quinolizidines, which are found in various natural products and pharmaceuticals . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

CAS-Nummer

803633-81-0

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

1-ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-3-11-10-7-5-4-6-9(10)8-13(2,14-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)

InChI-Schlüssel

TVYGSNHPABSXAA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(CC2=CC=CC=C21)(C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Castagnoli-Cushman Reaction for Dihydroisoquinoline Core Assembly

The Castagnoli-Cushman reaction has emerged as a cornerstone for constructing 3,4-dihydroisoquinoline derivatives. This method involves the cyclocondensation of homophthalic anhydrides with imines or their synthetic equivalents, such as 1,3,5-triazinanes. For instance, 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane reacts with homophthalic anhydride derivatives to yield 3,4-dihydroisoquinolone-4-carboxylic acids. Adapting this approach, the introduction of a methyl group at the 3-position could involve substituting homophthalic anhydride with a methyl-functionalized analog (e.g., 7-methylhomophthalic anhydride). Simultaneously, the 1-ethyl substituent may originate from ethylamine-derived imine precursors during the cyclization step.

Ammonia-Ugi-4CR and Copper-Catalyzed Cyclization

A novel pathway reported by Li et al. employs an ammonia-Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed cyclization to access isoquinolone-4-carboxylic acids. This method utilizes 2-halobenzoic acids, aldehydes, amines, and isocyanides to generate Ugi adducts, which undergo intramolecular C–C coupling to form the heterocyclic core. For 1-ethyl-3-methyl substitution:

  • Ethylamine serves as the amine component, introducing the 1-ethyl group.

  • Methyl-substituted aldehydes (e.g., propionaldehyde) contribute to the 3-methyl substituent during cyclization.
    Post-cyclization hydrogenation of the isoquinolone intermediate (e.g., using H<sub>2</sub>/Pd-C) reduces the double bond, yielding the 3,4-dihydroisoquinoline scaffold.

Catalytic Hydrogenation and Hydrolysis

Reduction of Isoquinolone Intermediates

Isoquinolone precursors, synthesized via Ugi-4CR or Castagnoli-Cushman protocols, undergo hydrogenation to achieve the 3,4-dihydro structure. For example, 1-ethyl-3-methylisoquinolone-4-carboxylic acid methyl ester is hydrogenated (H<sub>2</sub>, 60 psi, Pd/C, EtOH) to the dihydro derivative, followed by ester hydrolysis (NaOH, H<sub>2</sub>O/EtOH) to yield the target carboxylic acid.

Hydrolysis of Protective Esters

Carboxylic acid protection as methyl esters is common in multi-step syntheses. Hydrolysis using aqueous NaOH or LiOH at elevated temperatures (50–80°C) efficiently deprotects the ester, as demonstrated in the synthesis of analogous dihydroisoquinoline derivatives.

Optimization and Mechanistic Insights

Copper-Catalyzed Cyclization Conditions

The copper-catalyzed cyclization of Ugi adducts (e.g., 5a-z ) to isoquinolones requires precise conditions:

  • Catalyst : CuI (10 mol%) in dioxane at 80°C.

  • Base : Cs<sub>2</sub>CO<sub>3</sub> enhances cyclization efficiency by deprotonating intermediates.
    Substrate scope studies reveal tolerance for diverse aldehydes and amines, enabling modular access to 1-ethyl-3-methyl analogs.

Ligand-Free Palladium Systems

Alternative protocols employ ligand-free Pd catalysts (e.g., Pd(OAc)<sub>2</sub>) for cyclization, though copper systems generally offer higher yields for carboxylic acid derivatives.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Castagnoli-CushmanHomophthalic anhydride + triazinane60–82High regioselectivityRequires specialized anhydrides
Ugi-4CR/Cu cyclizationMulti-component + CuI catalysis44–83Modular substituent introductionMulti-step optimization needed
N-AlkylationAlkylation of pre-formed dihydroisoquinoline50–70SimplicityLow regioselectivity for polysubstituted derivatives

Scalability and Industrial Relevance

Gram-scale synthesis of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid has been demonstrated via the Ugi-4CR route, achieving 44% overall yield. Key considerations include:

  • Solvent Selection : Dioxane outperforms acetonitrile or DMF in cyclization steps.

  • Catalyst Recycling : CuI can be partially recovered via filtration, reducing costs .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation at the dihydroisoquinoline ring. Under alkaline conditions with K₃Fe(CN)₆ as an oxidant, it forms iminium intermediates that are subsequently oxidized to 3,4-dihydroisoquinolinones . Key findings include:

Reaction ConditionsProductYieldMechanism Insight
K₃Fe(CN)₆ (6 eq), KOH (24 eq), H₂O/dioxane (2:1)N-Alkylated isoquinolinone69–85%Radical pathway via hydroxide ion-mediated oxygen transfer

Control experiments under nitrogen confirmed the reaction proceeds without atmospheric oxygen, implicating a hydroxide ion as the oxygen source .

Alkylation and Cyclization

The nitrogen atom and α-carbon positions participate in alkylation reactions. For example:

  • N-Alkylation : Reacts with methyl bromoacetate in acetonitrile (60°C, 6 hr) to form quaternary iminium salts .

  • Bischler-Napieralski Cyclization : Achieved using POCl₃ in acetonitrile under argon, enabling ring closure with 83–89% yields . This method minimizes byproducts compared to traditional acid-catalyzed approaches .

Anhydride-Mediated Annulation

The compound acts as a C-nucleophile in Castagnoli–Cushman reactions with anhydrides :

AnhydrideProduct TypeKey Observation
GlutaricBenzo[a]quinolizidine derivativesForms 6-exo-trig cyclized products
SuccinicPyrrolo[2,1-a]isoquinolines5-exo-trig cyclization favored
Thiodiacetic2-Thiabenzo[a]quinolizidinonestrans-Selectivity observed

Reactions proceed via enamine tautomers attacking anhydride carbonyl groups, followed by cyclization .

Carboxylic Acid Derivative Formation

The -COOH group enables classical transformations:

  • Amidation : Coupling with amines using HATU/DIPEA yields bioactive amides (Table 1) .

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (89% yield) .

Table 1 : Representative amide derivatives and PARP1 inhibition

CompoundR₁R₂NR₃PARP1 IC₅₀ (nM)Selectivity Index (PARP1/PARP2)
3aaFPiperidinyl63.1 ± 5.32.17
3abFMorpholinyl82 ± 6.92.82

Radical Scavenging Activity

While primarily a synthetic intermediate, derivatives exhibit antioxidant properties:

  • DPPH Radical Scavenging : EC₅₀ values range 12–45 μM .

  • ABTS⁺ Inhibition : Up to 92% at 100 μM .
    Activity correlates with electron-donating substituents on the aromatic ring .

Substitution Reactions

The ethyl and methyl substituents influence regioselectivity:

  • Electrophilic Aromatic Substitution : Bromination occurs preferentially at the 8-position .

  • Protecting Group Removal : Boron tribromide cleaves benzyl ethers (95% efficiency) .

This compound’s versatility in oxidation, annulation, and functional group interconversion reactions makes it valuable for synthesizing bioactive molecules and heterocyclic architectures. Recent advances in radical-mediated oxidation and anhydride cyclization expand its utility in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Biological Properties and Therapeutic Applications

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid and its derivatives exhibit a range of biological activities that make them promising candidates for therapeutic applications:

  • Anti-cancer Activity : Several studies have reported that derivatives of 3,4-dihydroisoquinoline exhibit anti-proliferative effects against various cancer cell lines. For example, a novel derivative demonstrated significant activity against prostate cancer, colorectal cancer, and leukemia. These compounds act by inhibiting leucyl aminopeptidase activity, which is associated with tumor progression and metastasis .
  • Neuroprotective Effects : Research has shown that certain derivatives can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases such as Alzheimer's . The ability to scavenge free radicals also positions these compounds as potential treatments for oxidative stress-related disorders .
  • Anti-inflammatory Properties : The anti-inflammatory effects of these compounds are linked to their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings from SAR studies:

Derivative Biological Activity IC50 (µM) Notes
6,7-Dihydroxy derivativeAnti-cancer (prostate)0.5Exhibits strong anti-proliferative effects
1-Oxo derivativeInhibition of PARP10.156Potent inhibitor with nanomolar activity
Hydroxymethyl derivativeAcetylcholinesterase inhibition2.0Potential neuroprotective agent
Ethyl ester variantFree radical scavenging10.0Moderate antioxidant properties

Case Study 1: Anti-Cancer Efficacy

A study conducted on a series of 3,4-dihydroisoquinoline derivatives demonstrated their efficacy in inhibiting the growth of human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in prostate cancer cells through the modulation of specific signaling pathways .

Case Study 2: Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, derivatives were tested for their capacity to inhibit acetylcholinesterase and butyrylcholinesterase. Results showed that certain compounds not only inhibited these enzymes but also displayed antioxidant properties that could mitigate neuronal damage caused by oxidative stress .

Wirkmechanismus

The mechanism of action of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Functional Group Impact on Bioactivity

  • Hydroxyl Substituents: Ortho-dihydroxy derivatives (e.g., 6,7-dihydroxy-substituted compounds) exhibit superior radical scavenging due to enhanced hydrogen/electron donation. For example, these derivatives show 2–3× higher DPPH· and ABTS·+ scavenging than monohydroxy analogues . Halogenation: The 8-iodo derivative demonstrates exceptional ·NO scavenging (EC₅₀ = 55.80 µM), outperforming Trolox, likely due to iodine’s electron-withdrawing effects stabilizing radical intermediates .
  • Core Modifications: Benzazepine analogues (e.g., 4,5-dihydro-3H-2-benzazepin-3-carboxylic acid) retain radical scavenging activity but lack the stereochemical complexity of dihydroisoquinolines, simplifying synthesis .

Enzyme Inhibition and Therapeutic Potential

  • DAAO Inhibition: Dihydroisoquinoline derivatives show moderate DAAO inhibition (IC₅₀ ~50–100 µM), comparable to berberine but less potent than dedicated DAAO inhibitors like AS057278 .
  • Cholinesterase Inhibition : Select derivatives exhibit AChE/BuChE inhibition (IC₅₀ ~20–50 µM), with activity linked to the presence of electron-rich substituents (e.g., hydroxyl groups) .

Biologische Aktivität

1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid (EMDIQ) is a heterocyclic compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

  • CAS Number : 803633-81-0
  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.26 g/mol
  • IUPAC Name : 1-Ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid
PropertyValue
CAS No.803633-81-0
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
IUPAC Name1-Ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid

Biological Activity

EMDIQ exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Properties

Research has highlighted the anticancer potential of EMDIQ and its derivatives. A study indicated that derivatives of 3,4-dihydroisoquinoline, including EMDIQ, demonstrated significant anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, and leukemia cells . The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell growth.

Case Study:
A patent describes novel derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with strong anti-cancer properties. These compounds were shown to inhibit the activity of leucyl aminopeptidase and exhibit anti-metastatic effects in murine models .

Neuroprotective Effects

EMDIQ has been studied for its neuroprotective properties. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals suggests it may be beneficial in treating neurodegenerative diseases .

Research Findings:
A series of EMDIQ derivatives were tested for their free-radical scavenging activity using various assays (DPPH, ABTS, superoxide anion). Many compounds exhibited significant radical scavenging capabilities, indicating potential therapeutic applications in oxidative-stress-related diseases .

Enzyme Inhibition

EMDIQ has demonstrated inhibitory effects on several enzymes:

  • D-amino acid oxidase (DAAO) : EMDIQ and its derivatives showed moderate inhibitory activity against DAAO.
  • Acetylcholinesterase (AChE) : Some derivatives exhibited promising AChE inhibition, which could have implications for Alzheimer's disease treatment .

The biological activity of EMDIQ is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : By binding to active sites on enzymes, EMDIQ can modulate their activity, preventing substrate binding and subsequent reactions.
  • Free Radical Scavenging : The compound's structure allows it to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Comparative Analysis

To better understand the unique properties of EMDIQ, a comparison with similar compounds is useful:

CompoundUnique FeaturesBiological Activity
1-Ethyl-3-methylisoquinolineLacks carboxylic acid groupLimited biological activity
3,4-DihydroisoquinolineSimilar core structure but fewer substitutionsModerate anti-inflammatory properties
EMDIQContains carboxylic acid enhancing solubilityStrong anti-cancer and neuroprotective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The Bischler–Napieralski reaction is a common method for synthesizing dihydroisoquinoline derivatives. Key steps include cyclization of a β-phenylethylamide precursor using phosphorus oxychloride (POCl₃) or similar dehydrating agents . Optimization involves controlling reaction temperature (typically 80–120°C), stoichiometry of reagents, and post-reduction steps (e.g., NaBH₄ for stabilizing intermediates). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) are used to confirm the dihydroisoquinoline scaffold, ethyl/methyl substituents, and carboxylic acid moiety. Key signals include aromatic protons (δ 6.8–7.3 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm) .
  • HRMS : High-resolution mass spectrometry (ESI or EI) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇NO₂: 219.1235) .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydroisoquinoline ring. Avoid exposure to moisture (hygroscopic carboxylic acid group) and light. Stability tests via HPLC at 25°C over 6 months can assess degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for dihydroisoquinoline derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Use VT-NMR to distinguish dynamic rotational isomerism in the ethyl/methyl substituents (e.g., coalescence temperature analysis).
  • COSY/NOESY : Correlate coupling constants (e.g., J = 8–12 Hz for vicinal protons) and spatial proximity to confirm stereoelectronic effects .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. What experimental designs are suitable for evaluating the hydrolysis resistance of the carboxylic acid moiety in biological assays?

  • Methodological Answer :

  • pH Stability Profiling : Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Enzymatic Hydrolysis Assays : Test stability against esterases/carboxypeptidases (e.g., porcine liver esterase) in PBS .
  • Mitochondrial Activity Correlation : If bioactive, compare hydrolysis-resistant analogs (e.g., N-acyl derivatives) using cell-based assays (e.g., ATP production in HEK293 cells) .

Q. How can in silico modeling predict bioactivity and guide structural modifications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like PI3K/Akt (common in neurological disease pathways). Focus on hydrogen bonding between the carboxylic acid and kinase residues (e.g., Lys268 in Akt1) .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies in polar vs. nonpolar solvent compatibility?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (polar aprotic), methanol (polar protic), and ethyl acetate (nonpolar). Use UV-Vis spectroscopy (λmax ~260 nm) for quantification.
  • Counterion Screening : Convert to sodium/potassium salts to enhance aqueous solubility. Compare with free acid form .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict miscibility gaps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.